2-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide
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Overview
Description
2-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a phenoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 5-methyl-2-(propan-2-yl)phenol.
Formation of Intermediate: The reaction between 2-chlorobenzoyl chloride and 5-methyl-2-(propan-2-yl)phenol in the presence of a base, such as pyridine, leads to the formation of an intermediate compound.
Final Product Formation: The intermediate compound is then reacted with 2-aminoethyl chloride hydrochloride in the presence of a suitable solvent, such as dichloromethane, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound .
Scientific Research Applications
2-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide: Characterized by the presence of a chloro group, a phenoxy group, and a benzamide moiety.
5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide: Contains a chloro group, a methoxy group, and a benzamide moiety.
2-chloro-5-fluoropyrimidine: Contains a chloro group and a fluoropyrimidine moiety.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-13(2)15-9-8-14(3)12-18(15)23-11-10-21-19(22)16-6-4-5-7-17(16)20/h4-9,12-13H,10-11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBMEFDXHPBBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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